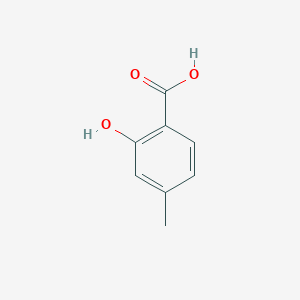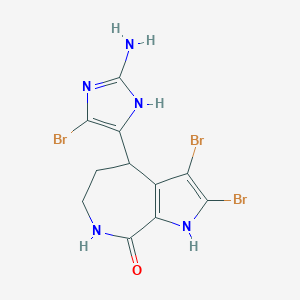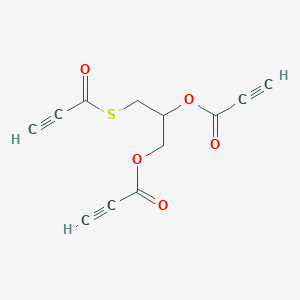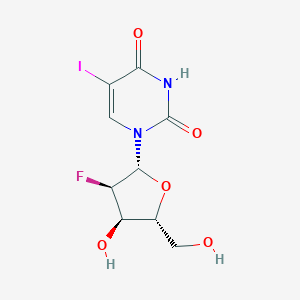
4-甲基水杨酸
描述
4-Methylsalicylic acid is an organic compound with the formula CH3C6H3(CO2H)(OH). It is a white solid that is soluble in basic water and in polar organic solvents. Its functional groups include a carboxylic acid and a phenol group .
Synthesis Analysis
4-Methylsalicylic acid can be prepared by hydroxylation of 4-methylbenzoic acid . The heteroleptic tris-cyclometalated iridium (III) complex with 4-methylsalicylic acid (Msal) was synthesized and characterized .Molecular Structure Analysis
The molecular formula of 4-Methylsalicylic acid is C8H8O3. It has an average mass of 152.147 Da and a monoisotopic mass of 152.047348 Da .Chemical Reactions Analysis
The compound has few applications. It can be prepared by hydroxylation of 4-methylbenzoic acid . To a suspension of 10 g (0.0651 mol) of 4-methylsalicylic acid in 150 mL of methanol was added 50 mL of ethereal hydrochloric acid. The reaction mixture was heated at 60° C. for 60 hours. The solvent was removed under vacuum.Physical And Chemical Properties Analysis
4-Methylsalicylic acid is a white to greyish-beige powder . It has a melting point of 173-177 °C (lit.) and a boiling point of 234.6°C (rough estimate). It has a density of 1.2143 (rough estimate) and a refractive index of 1.4945 (estimate). It is soluble in water 10 g/L @ 20℃ .科学研究应用
Organic Chemistry Research
4-Methylsalicylic acid is an organic compound with the formula CH3C6H3(CO2H)(OH). It is a white solid that is soluble in basic water and in polar organic solvents . Its functional groups include a carboxylic acid and a phenol group . It can be prepared by hydroxylation of 4-methylbenzoic acid .
Pharmaceutical Research
4-Methylsalicylic acid has been used in the synthesis of pharmaceutical compounds. For instance, it has been used to inhibit the medium chain acyl-CoA synthetase . It has also been used in the synthesis of Schiff bases, which have potential immunosuppressive properties .
Chemical Research
In chemical research, 4-Methylsalicylic acid has been used in the synthesis of heteroleptic tris-cyclometalated iridium (III) complexes . These complexes have potential applications in various fields, including catalysis and materials science.
Biological Research
4-Methylsalicylic acid and its derivatives have been found to inhibit tissue-nonspecific alkaline phosphatase (TNAP) and intestinal alkaline phosphatase (IAP) . These enzymes play crucial roles in various biological processes, including bone mineralization and lipid metabolism.
Environmental Research
Salicylates, including 4-Methylsalicylic acid, have been found to have effects on harmful organisms due to direct action and also the indirect effects that occur due to morphological and physiological changes when the plant adapts to stressors .
Industrial Applications
4-Methylsalicylic acid exhibits solubility in both water and alcohol and boasts a wide range of applications, including industrial chemical use .
Cosmetic Research
Salicylic acid and its derivatives, including 4-Methylsalicylic acid, are widely used in cosmetic products for their keratolytic and anti-inflammatory actions . They are used in formulation designs targeting drug retention in and on the skin.
Food Industry
A method has been developed for the quantitative determination of free and conjugated forms of salicylic acid, including 4-Methylsalicylic acid, in various food products using reversed phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection .
作用机制
Target of Action
4-Methylsalicylic acid, an organic compound with the formula CH3C6H3(CO2H)(OH) , is known to inhibit the medium chain acyl-CoA synthetase . This enzyme plays a crucial role in fatty acid metabolism by converting medium-chain fatty acids into their corresponding acyl-CoA derivatives, which are then utilized in various metabolic pathways.
Mode of Action
It’s structurally similar to salicylic acid, which is known to inhibit cyclooxygenase, thereby reducing the formation of prostaglandins
Biochemical Pathways
4-Methylsalicylic acid and its derivatives are synthesized from chorismate, which is derived from the shikimate pathway . In plants and bacteria, salicylates can undergo several modifications to carry out their specific functions
Pharmacokinetics
Salicylates, in general, are known to be rapidly absorbed orally . They are excreted by the kidneys as free salicylic acid, salicyluric acid, salicylic phenolic, and acyl glucuronide . The plasma half-life for salicylate is about 2 to 3 hours at low doses and about 12 hours at usual anti-inflammatory doses .
Result of Action
Salicylic acid is known to have anti-inflammatory, keratolytic, and antibacterial properties
安全和危害
未来方向
Salicylic acid and methyl salicylate are among the widely used topical salicylates namely for keratolytic and anti-inflammatory actions, respectively. The current review summarises both passive and active strategies, including emerging technologies employed to enhance skin permeation of these two salicylate compounds .
属性
IUPAC Name |
2-hydroxy-4-methylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJESAXZANHETJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30198166 | |
| Record name | m-Cresotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylsalicylic acid | |
CAS RN |
50-85-1 | |
| Record name | 4-Methylsalicylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | m-Cresotic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050851 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-METHYLSALICYLIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16634 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | m-Cresotic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30198166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxy-p-toluic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | M-CRESOTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H0106V3D3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














